molecular formula C20H18Br2O2 B14524192 Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate CAS No. 62544-10-9

Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14524192
CAS No.: 62544-10-9
M. Wt: 450.2 g/mol
InChI Key: YEOVAKINXCZMTK-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with two bromophenyl groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or phenyl-substituted compounds.

Scientific Research Applications

Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bromophenyl groups can participate in various binding interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

62544-10-9

Molecular Formula

C20H18Br2O2

Molecular Weight

450.2 g/mol

IUPAC Name

methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C20H18Br2O2/c1-24-20(23)15-6-11-18(13-2-7-16(21)8-3-13)19(12-15)14-4-9-17(22)10-5-14/h2-5,7-10,15H,6,11-12H2,1H3

InChI Key

YEOVAKINXCZMTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=C(C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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